Ethylenediamine

Catalog No.
S602855
CAS No.
107-15-3
M.F
C2H8N2
H2NCH2CH2NH2
C2H8N2
M. Wt
60.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylenediamine

CAS Number

107-15-3

Product Name

Ethylenediamine

IUPAC Name

ethane-1,2-diamine

Molecular Formula

C2H8N2
H2NCH2CH2NH2
C2H8N2

Molecular Weight

60.10 g/mol

InChI

InChI=1S/C2H8N2/c3-1-2-4/h1-4H2

InChI Key

PIICEJLVQHRZGT-UHFFFAOYSA-N

SMILES

C(CN)N

solubility

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992)
Crystals; sublimes without melting; freely sol in water; practically insol in alc /Dihydrochloride/
Sol in benzene unless insufficiently dried; slightly sol in ether
SOL IN ALL PROPORTIONS IN ETHYL ALCOHOL; VERY SOL IN WATER
Water solubility = 1X10+6 mg/l
Miscible with water, oxygenated and aromatic solvents
1000 mg/mL
Solubility in water: miscible
Miscible

Synonyms

1,2-diaminoethane, 1,2-ethanediamine, edamine, ethane-1,2-diamine, ethyl diamine, ethylenediamine, ethylenediamine (1:1) sulfate, ethylenediamine (1:1) sulfite, ethylenediamine conjugate acid, ethylenediamine dihydrobromide, ethylenediamine dihydrochloride, ethylenediamine dihydrogen iodide, ethylenediamine dihydroiodide, ethylenediamine dinitrate, ethylenediamine hydrochloride, ethylenediamine monohydrochloride, ethylenediamine phosphate, ethylenediamine sulfate, ethylenediamine, 3H-labeled cpd

Canonical SMILES

C(CN)N

The exact mass of the compound Ethylenediamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 63° f (ntp, 1992)16.64 msol in benzene unless insufficiently dried; slightly sol in ethersol in all proportions in ethyl alcohol; very sol in waterwater solubility = 1x10+6 mg/lmiscible with water, oxygenated and aromatic solvents1000 mg/mlsolubility in water: misciblemiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of alkane-alpha,omega-diamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Ethylenediamine (CAS: 107-15-3) is the lowest molecular weight aliphatic diamine, characterized by two primary amine groups on a two-carbon backbone. As a highly reactive, strongly basic, and volatile liquid, it serves as a foundational building block in industrial chemistry. Its procurement value is primarily driven by its exceptionally low amine-hydrogen equivalent weight (AHEW) and its ability to act as a potent bidentate chelating ligand. EDA is the critical precursor for major commercial derivatives, including ethylenediaminetetraacetic acid (EDTA), tetraacetylethylenediamine (TAED), and various polyamide resins. While its high vapor pressure and corrosivity require stringent handling protocols, its unmatched reaction kinetics and specific steric profile make it an indispensable raw material in agrochemicals, bleach activators, and advanced gas treatment formulations [1].

Substituting EDA with closely related aliphatic amines—such as monoethanolamine (MEA), 1,3-propanediamine (PDA), or diethylenetriamine (DETA)—frequently leads to process failure or off-spec products. In chelation and precursor synthesis, the two-carbon chain of EDA is mathematically optimal for forming thermodynamically stable five-membered rings with transition metals; substituting PDA forces the formation of less stable six-membered rings, drastically altering metal-binding kinetics [1]. In gas sweetening, replacing EDA with MEA halves the theoretical molar CO2 absorption capacity and reduces reaction rates due to MEA's single amine group [2]. Furthermore, in the synthesis of bleach activators, substituting EDA with other diamines yields structurally different perhydrolysis agents that fail to meet the strict activation energy requirements of commercial laundry detergents[3]. Therefore, procurement must strictly specify EDA when the exact five-membered chelate geometry or specific intermediate stoichiometry is required.

Superior CO2 Absorption Kinetics and Loading Capacity vs. Monoethanolamine

In gas sweetening and carbon capture applications, ethylenediamine (EDA) significantly outperforms the industry-standard monoethanolamine (MEA). Because EDA is a primary diamine, it provides a higher theoretical CO2 loading capacity. Quantitative kinetic studies demonstrate that the second-order rate constant for the reaction of CO2 with EDA at 298 K is 12.0 m³·mol⁻¹·s⁻¹, compared to just 7.6 m³·mol⁻¹·s⁻¹ for MEA [1]. Furthermore, EDA achieves a higher CO2 absorption capacity, effectively doubling the molar efficiency compared to MEA's theoretical limit of 0.5 mol CO2/mol amine via standard carbamate formation [1].

Evidence Dimension2nd-order CO2 reaction rate constant
Target Compound Data12.0 m³·mol⁻¹·s⁻¹ (at 298 K)
Comparator Or BaselineMEA (7.6 m³·mol⁻¹·s⁻¹)
Quantified Difference57% faster reaction kinetics and 2x theoretical molar loading capacity
ConditionsAqueous amine solutions at 298 K

Enables the design of smaller absorber columns and lowers solvent circulation rates in industrial carbon capture facilities.

Exceptional Thermodynamic Stability in Transition Metal Chelation

EDA is a foundational bidentate ligand that forms highly stable five-membered chelate rings with transition metals, a critical property for electroless plating baths and catalyst preparation. Compared to non-chelating amines like ammonia, EDA exhibits superior binding affinity due to the chelate effect. For example, the overall stability constant (log β3) for the [Ni(EDA)3]2+ complex is 18.4, whereas simple ammine complexes are drastically less stable [1]. This makes the EDA complex approximately 10^10 times more stable than equivalent non-chelated ammine complexes [1].

Evidence DimensionComplex stability constant (log β3 for Ni(II))
Target Compound Datalog β3 = 18.4 (forming three 5-membered rings)
Comparator Or BaselineNon-chelating ammonia complexes (baseline log β6 = 8.3)
Quantified Difference~10^10 times greater thermodynamic stability
ConditionsAqueous solution, 25 °C, Ni(II) metal center

Prevents premature metal precipitation in highly alkaline electroless plating baths and ensures consistent metal ion delivery.

Strict Precursor Requirement for Commercial TAED Production

Ethylenediamine is the irreplaceable primary precursor for the synthesis of tetraacetylethylenediamine (TAED), a globally utilized bleach activator in laundry detergents. The synthesis relies on the diacetylation of EDA to diacetylethylenediamine (DAED), followed by further acetylation. Industrial processes utilizing reactive distillation achieve TAED yields exceeding 80% [1]. Attempting to substitute EDA with homologs like 1,3-propanediamine yields N,N,N′,N′-tetraacetylpropylene-1,2-diamine (TA(Me)ED), which possesses different steric hindrance and perhydrolysis kinetics, rendering it incompatible with established commercial detergent formulations [1].

Evidence DimensionTarget molecule yield and perhydrolysis compatibility
Target Compound Data>80% yield of commercial-grade TAED via reactive distillation
Comparator Or Baseline1,3-propanediamine (PDA)
Quantified DifferencePDA yields TA(Me)ED, failing to meet TAED commercial specifications
ConditionsAcetylation with acetic anhydride at 135–140 °C

Procurement of exact-grade EDA is non-negotiable for TAED manufacturers to meet strict consumer chemical performance standards.

High Reactivity and Crosslink Density in Epoxy Curing

In epoxy resin formulation, EDA serves as a highly reactive aliphatic amine hardener. Due to its low amine-hydrogen equivalent weight (AHEW = 15.03 g/eq) and lack of steric hindrance compared to longer-chain polyamines like diethylenetriamine (DETA, AHEW = 20.6 g/eq), EDA provides exceptionally fast gel times at room temperature [1]. This high functionality-to-mass ratio results in a tightly crosslinked polymer network, yielding rigid thermosets. While its high volatility requires careful handling, its rapid curing kinetics cannot be matched by heavier oligomeric amines [1].

Evidence DimensionAmine-hydrogen equivalent weight (AHEW) and gelation speed
Target Compound DataAHEW = 15.03 g/eq
Comparator Or BaselineDETA (AHEW = 20.6 g/eq)
Quantified Difference27% lower AHEW, driving faster crosslinking
ConditionsStandard bisphenol A (DGEBA) epoxy resin curing

Ideal for applications requiring rapid ambient curing and high rigidity, though formulators must balance this against its higher vapor pressure.

Synthesis of TAED Bleach Activators

EDA is the mandatory starting material for manufacturing TAED, a critical component in modern low-temperature laundry detergents. Its specific two-carbon diamine structure ensures the correct perhydrolysis kinetics required to generate peracetic acid in situ [1].

High-Efficiency Carbon Capture Solvents

Due to its rapid reaction kinetics and high theoretical CO2 loading capacity, EDA is utilized as an accelerator in blended amine solvents for industrial gas sweetening and post-combustion carbon capture, outperforming traditional MEA systems [2].

Electroless Plating and Chelating Agents (EDTA)

The ability of EDA to form highly stable five-membered chelate rings makes it an essential complexing agent in electroless copper and nickel plating baths, as well as the primary backbone for synthesizing EDTA [3].

Rapid-Cure Epoxy Hardener Formulations

In structural adhesives and coatings requiring rapid ambient curing, EDA is formulated as a fast-acting aliphatic hardener. Its extremely low AHEW provides dense crosslinking and high rigidity, suitable for specialized tooling and composite matrices [4].

Physical Description

Ethylenediamine appears as a clear colorless liquid with an ammonia-like odor. Flash point of 91 °F and a melting point of 47 °F. Corrosive to tissue. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Density 7.5 lb / gal. Used to make other chemicals and as a fungicide.
Liquid
Colorless, viscous liquid with an ammonia-like odor; [NIOSH]
COLOURLESS-TO-YELLOW HYGROSCOPIC LIQUID WITH PUNGENT ODOUR.
Colorless, viscous liquid with an ammonia-like odor.
Colorless, viscous liquid with an ammonia-like odor. [fungicide] [Note: A solid below 47 °F.]

Color/Form

Water-white liquid
Colorless, viscous liquid ... [Note: A solid below 47 degrees F].

XLogP3

-2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

60.068748264 g/mol

Monoisotopic Mass

60.068748264 g/mol

Boiling Point

241 °F at 760 mmHg (EPA, 1998)
116-117 °C
117.00 to 118.00 °C. @ 760.00 mm Hg
117 °C
241 °F

Flash Point

93 °F (EPA, 1998)
93 °F
104 °F (40 °C) CLOSED CUP, 150 °F (66 °C) OPEN CUP /ANHYDROUS 76%/
110 °F (closed cup)
33.9 °C (open cup), 43.3 °C (closed cup)
34 °C c.c.

Heavy Atom Count

4

Vapor Density

2.07 (EPA, 1998) - Heavier than air; will sink (Relative to Air)
2.07 (AIR= 1)
Relative vapor density (air = 1): 2.1
2.07

Density

0.898 at 77 °F (EPA, 1998) - Less dense than water; will float
0.898 @ 25 °C/4 °C
Saturated liquid density: 56.650 lb/cu ft; liquid heat capacity: 0.694 Btu/lb-F; saturated vapor pressure: 0.216 lb/sq in; saturated vapor density: 0.00228 lb/cu ft (all at 70 °F)
Relative density (water = 1): 0.9
0.91

LogP

-2.04 (LogP)
log Kow = -2.04 @ pH 13
-2.04
-1.2

Odor

Ammonia-like

Odor Threshold

Odor Threshold Low: 1.0 [mmHg]
Odor Threshold High: 11.0 [mmHg]
Odor threshold from CHEMINFO
Water odor threshold: 16000 mg/l @ pKa of 10.0. Air odor threshold: 1.0 ppm. Odor Safety Class: C. C= Odor safety factor from 1-26. Less than 50% of distracted persons perceive warning of TLV.
Odor recognition in air= 3.40 ppm (purity not specified)
Odor low= 2.50 mg/cu m; Odor high= 28.0 mg/cu m

Decomposition

When heated to decomp it emits toxic fumes of /nitrogen oxides and ammonia/.

Melting Point

46 °F (EPA, 1998)
8.5 °C
11 °C
47 °F

UNII

60V9STC53F

Related CAS

27308-78-7
14852-17-6 (unspecified phosphate)
15467-15-9 (unspecified hydrochloride)
18299-54-2 (mono-hydrochloride)
20829-66-7 (dinitrate)
22029-36-3 (sulfate[1:1])
25723-52-8 (unspecified sulfate)
333-18-6 (di-hydrochloride)
5700-49-2 (di-hydriodide)
624-59-9 (di-hydrobromide)

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory]

Drug Indication

Ethylenediamine is approved for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Therapeutic Uses

Medication (Vet): has been used as a urinary acidifier

Mechanism of Action

Ethylenediamine (EDA) acted as a gamma-aminobutyric acid (GABA) agonist by enhancing (3)H-labeled diazepam binding to well-washed rat forebrain membrane prepn in a bicuculline-sensitive manner, although its potency was 700-800 fold less than that of gamma-aminobutyric acid. Ethylenediamine was more than 3750-fold weaker than gamma-aminobutyric acid as a displacer of (3)H-gamma-aminobutyric acid bound to membrane receptors & was more than 40-fold weaker than gamma-aminobutyric acid at (3)H-gamma-aminobutyric acid uptake sites. Its most potent action was as an inhibitor of beta-alanine uptake into rat cerebral cortex slices.
The release of (3)H gamma-aminobutyric acid (GABA) from Mueller (glial) cells was studied in the rat retina by a double isotope-labeling technique in which Mueller cells are preloaded with (3)H-gamma-aminobutyric acid while a population of neurons is prelabeled with (14)C-labeled glycine. The effects of 2 depolarizing agents, high K+ and veratridine, and the gamma-aminobutyric acid mimetic, ethylenediamine (EDA), on transmitter release from glial cells and neurons were simultaneously determined. Ethylenediamine released (3)H-gamma-aminobutyric acid readily, whereas little (14)C-glycine release was observed.

Vapor Pressure

10.7 mmHg at 68 °F (EPA, 1998)
12.1 [mmHg]
12.1 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 1.4
11 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Impurities

The ammonia-dichloroethane reaction yields the entire family of ethyleneamines: EDA, DEDA, DETA, TETA, TEPA, PEHA and AEP. The percent yield of each amine is determined by the ratio of dichloroethene to ammonia.

Other CAS

107-15-3
18299-54-2
27308-78-7

Absorption Distribution and Excretion

After oral administration its bioavailability is about 0.34, due to a substantial first-pass effect.
Renal excretion of the unchanged substance amounts to only about 18% after intravenous and 3% after oral administration.
Vd = 0.133 l/kg
/Diamines/ are absorbed through the skin. /Diamines/
Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Urinary excretion was the primary route of elimination accounting for 42 to 65% of the admin radioactivity. Fecal excretion was 5-32%, depending upon the route. Six to 9% was eliminated via expired air in the form of CO2. At 48 hr, 11-21% of radioactivity remained in the various organs & the carcass. Thyroid, bone marrow, liver, and kidney contained relatively higher concn. The route of admin did not appear to change the metabolic profile. As the dosage incr from 5 to 50 to 500 mg/kg, there was a pattern of accumulation of ethylenediamine with a corresponding decr of metabolite formation.
Plasma concn of ethylenediamine (EDA) were examined after oral and iv admin of aminophylline (theophylline and ethylenediamine mixture) to 3 healthy subjects. Ethylenediamine was not detectable after 2 hr.
(14)C-Labeled ethylenediamine (EDA) was accumulated by slices of adult rat cerebral cortex, although the tissue:medium ratios were much lower than those for gamma-aminobutyric acid. EDA uptake was temp-dependent and appeared to take place by both sodium dependent and sodium independent mechanisms. Inhibition studies indicate that ethylenediamine may be transported in part by the small basic amino acid transport system and in part by polyamine systems shown to be present in brain tissue. Potassium-stimulated, calcium dependent release of radioactivity from brain slices labeled with (14)C-ethylenediamine in the presence of sodium ions was observed. Extracellular ethylenediamine stimulated the release of (3)H-gamma-aminobutyric acid and (3)H-labeled beta-alanine from preloaded slices, although gamma-aminobutyric acid and beta-alanine did not stimulate (14)C-ethylenediamine release. Apparently, extracellular ethylenediamine counter-exchanges with intracellular gamma-aminobutyric acid or beta-alanine, but ethylenediamine which is accumulated by the tissue is then bound or moved to pools not directly accessible to these amino acids.
Transdermal therapeutic systems /which/ employ rate controlling membranes affixed to skin deliver medication to the blood stream at a constant rate. The transdermal route of absorption bypasses the gastrointestinal tract and avoids first pass inactivation by the liver.

Metabolism Metabolites

Male rats were dosed with (14)C-ethylenediamine (EDA) at 5, 50, or 500 mg/kg by oral, endotracheal, and iv routes. Six to 9% of the admin radioactivity was eliminated via expired air in the form of (14)CO2. n-Acetylethylenediamine, a major metabolite, accounted for approx half of the urinary radioactivity. Depending on the dosage level, 2-49% of the radioactivity was unchanged parent cmpd. The route of admin did not appear to change the metabolic profile.

Associated Chemicals

Ethylenediamine dihydrochloride;333-18-6

Wikipedia

Ethylenediamine
Halazepam

Biological Half Life

Ethylenediamine has a short half life of ~0.55 hours.

Use Classification

Hazard Classes and Categories -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

Catalytic reaction of ethylene glycol or ethylene dichloride and ammonia (Ni or Cu catalysts are used)
Ethylenediamine is produced mainly by reacting ethylene chloride with aqueous or liquid ammonia at about 100 °C.
The reaction of ethanolamine with ammonia ... In a continuous procedure, ethanolamine, ammonia, and hydrogen are passed over a cobalt catalyst at 20 MPa and 150-230 °C.
Reaction of ethylene oxide with ammonia

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Petrochemical Manufacturing
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Inorganic Chemical Manufacturing
1,2-Ethanediamine: ACTIVE
1,2-Ethanediamine, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Method of purification is redistillation
Guard against sticking of ground-glass joint due to strong alkaline.

Analytic Laboratory Methods

ANALYTE: ETHYLENEDIAMINE. MATRIX: AIR. PROCEDURE: GAS CHROMATOGRAPHY ANALYSIS. RANGE: 0.2-7 MG/SAMPLE. PRECISION: 2-8% (ANALYTICAL).
ANALYTE: ALIPHATIC AMINES; MATRIX: AIR; RANGE: 1-2400 MG/CU M IN 10-LITER SAMPLE OF AIR; PROCEDURE: GC. /ALIPHATIC AMINES/
NIOSH Method 2540. Determination of Ethylenediamine by High Performance Liquid Chromatography with UV Detection. This method is applicable to air samples for the determination of ethylenediamine. The detection limit is 0.050 mg/cu m.
A METHOD FOR MONITORING EXPOSURE TO ETHYLENEDIAMINE (EDA) IN THE OCCUPATIONAL ENVIRONMENT IS DESCRIBED. ANALYSIS IS BY GAS CHROMATOGRAPHY. THE METHOD IS SENSITIVE TO 200 MUG/ML EDA AND CAN DETECT 1.0 PPM EDA IN SAMPLES COLLECTED FOR 4.5 HR AT A 300 CU CM/MIN FLOW.
For more Analytic Laboratory Methods (Complete) data for ETHYLENEDIAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Ethylenediamine was determined in plasma and urine of a volunteer after oral and iv admin of aminophylline, using reversed-phase high pressure liq chromatography (HPLC) with UV detection. The lower limit of detection is 0.05 mug/mL.

Storage Conditions

Outside or detached storage is preferred. Avoid oxidizing materials, acids, and sources of halogens. Store in a cool, dry, well-ventilated location.

Interactions

Ethylenediamine (EDA) (31.6-1000 mg/kg, ip) inhibited the convulsive effects of pentylenetetrazol (100 mg/kg, ip) in mice. EDA (100-1000 mg/kg, ip) incr the convulsion threshold to the iv infusion of 3 convulsants in the order pentylenetetrazol > bicuculline > strychnine.
A 37-yr-old pt sensitized to ethylenediamine by topical use of a steroid cream for scaly rash, developed an itchy morbilliform rash affecting the whole body following piperazine citrate therapy for threadworms.

Dates

Last modified: 08-15-2023
Zuidema J: Ethylenediamine, profile of a sensitizing excipient. Pharm Weekbl Sci. 1985 Aug 23;7(4):134-40. [PMID:3900925]
Hasell et al. Triply interlocked covalent organic cages. Nature Chemistry, doi: 10.1038/nchem.739, published online 18 July 2010 http://www.nature.com/nchem
Ciesielski et al. Dynamic covalent chemistry of bisimines at the solid/liquid interface monitored by scanning tunnelling microscopy. Nature Chemistry, doi: 10.1038/nchem.2057, published online 14 September 2014 http://www.nature.com/nchem

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